Cas no 16832-24-9 ((S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid)
(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- (S)-2-Amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid
- 2-amino-3-(1-benzylimidazol-4-yl)propanoic acid
- L-Histidine,1-(phenylmethyl)-
- N-BENZYL-L-HISTIDINE
- Nim-Benzyl-L-histidine
- 1-benzyl-histidine
- 1-benzyl-L-histidine
- AC1L7PPL
- CHEMBL431929
- FT-0638570
- im-Benzyl-L-histidine
- NSC231954
- SureCN289025
- H-HIS(BZL)-OH
- L-His(Bzl)-OH
- HISTIDINE(BZL)-OH
- N-IM-BENZYL-L-HISTIDINE
- 2-amino-3-[1-(phenylmethyl)imidazol-4-yl]propanoic acid
- 1-Benzylhistidin
- EN300-6747953
- (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoicacid
- BDBM50463190
- L-Histidine, 1-(phenylmethyl)-
- (2S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid
- 16832-24-9
- 26086-41-9
- H-His-(Bzl)-OH
- AS-60409
- (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoic acid
- 31534-22-2
- DTXSID30185435
- n<Font face='symbol'>t</font>-benzyl-l-histidine
- D96883
- MFCD00038630
- NMXSWQMJOZUQKY-LBPRGKRZSA-N
- CHEMBL4240267
- AKOS016010221
- CS-0269958
- J-010447
- SCHEMBL41832
- NSC 231954
- Nim-Benzyl-L-histidine≥ 98% (TLC)
- histidine, 1-benzyl-
- DTXCID40107926
- (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid
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- MDL: MFCD00038630
- Inchi: 1S/C13H15N3O2/c14-12(13(17)18)6-11-8-16(9-15-11)7-10-4-2-1-3-5-10/h1-5,8-9,12H,6-7,14H2,(H,17,18)/t12-/m0/s1
- InChI Key: NMXSWQMJOZUQKY-LBPRGKRZSA-N
- SMILES: OC([C@H](CC1=CN(C=N1)CC1C=CC=CC=1)N)=O
Computed Properties
- Exact Mass: 245.11655
- Monoisotopic Mass: 245.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 81.1Ų
Experimental Properties
- Density: 1.27
- Melting Point: 248-249 ºC
- PSA: 85.59
(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid Security Information
- WGK Germany:3
- Safety Instruction: S36/37
(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069004331-5g |
(S)-2-Amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid |
16832-24-9 | 95% | 5g |
$161.12 | 2022-04-02 | |
| Alichem | A069004331-10g |
(S)-2-Amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid |
16832-24-9 | 95% | 10g |
$251.32 | 2022-04-02 | |
| TRC | H456323-100mg |
H-His(Bzl)-OH |
16832-24-9 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | H456323-250mg |
H-His(Bzl)-OH |
16832-24-9 | 250mg |
$81.00 | 2023-05-18 | ||
| TRC | H456323-500mg |
H-His(Bzl)-OH |
16832-24-9 | 500mg |
$121.00 | 2023-05-18 | ||
| TRC | H456323-1g |
H-His(Bzl)-OH |
16832-24-9 | 1g |
$167.00 | 2023-05-18 | ||
| eNovation Chemicals LLC | Y1007257-5G |
(2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoic acid |
16832-24-9 | 97% | 5g |
$215 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1007257-10G |
(2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoic acid |
16832-24-9 | 97% | 10g |
$340 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1007257-25G |
(2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoic acid |
16832-24-9 | 97% | 25g |
$690 | 2024-07-21 | |
| eNovation Chemicals LLC | D768472-2g |
L-Histidine, 1-(phenylmethyl)- |
16832-24-9 | 95% | 2g |
$235 | 2023-05-18 |
(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid Suppliers
(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid
Introduction to (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid (CAS No. 16832-24-9)
(S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid, with the CAS number 16832-24-9, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development and molecular biology research. The presence of both amino and imidazole functional groups makes it a versatile building block for synthesizing more complex molecules with therapeutic potential.
The< strong> stereochemistry of this compound, specifically the (S) configuration, plays a crucial role in its biological activity. Chiral compounds like this one often exhibit different pharmacological properties depending on their optical isomers, making the precise control of stereochemistry essential in pharmaceutical applications. The imidazole ring, a common motif in bioactive molecules, contributes to the compound's ability to interact with biological targets such as enzymes and receptors.
In recent years, there has been a growing interest in the development of novel therapeutic agents derived from< strong> heterocyclic compounds. Among these, benzyl-substituted imidazoles have shown promise in various pharmacological contexts. The benzyl group not only enhances the solubility and stability of the molecule but also provides a handle for further chemical modifications, allowing for the creation of more sophisticated drug candidates.
One of the most compelling areas of research involving (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid is its potential as an intermediate in the synthesis of< strong> protease inhibitors. Proteases are enzymes that play critical roles in many biological processes, including inflammation, blood clotting, and viral replication. Inhibiting specific proteases has been a successful strategy for developing drugs to treat conditions such as cancer, HIV, and hepatitis C. The imidazole moiety in this compound can serve as a scaffold for designing molecules that selectively bind to target proteases.
Recent studies have highlighted the importance of< strong> proline derivatives in drug design. The proline backbone, which is present in the side chain of this compound, can mimic the geometry of natural substrates recognized by proteases. This feature makes it an attractive component for developing peptidomimetics—molecules that mimic the structure and function of peptides without their drawbacks. The combination of proline and imidazole functionalities provides a unique opportunity to create highly potent and selective protease inhibitors.
The< strong> pharmacokinetic properties of (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid are also subjects of interest. Efficient absorption, distribution, metabolism, and excretion (ADME) profiles are crucial for the clinical success of any drug candidate. The presence of polar functional groups such as amino and carboxylic acid moieties can influence solubility and permeability, while the benzyl group can affect metabolic stability. Optimizing these properties is essential for improving the bioavailability and therapeutic efficacy of derivatives derived from this compound.
In addition to its role in drug development, (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid has applications in< strong> biochemical research. Its unique structure makes it a valuable tool for studying enzyme mechanisms and interactions. For instance, it can be used as a substrate or inhibitor to investigate the function of various proteases and other enzymes involved in cellular processes. Such studies can provide insights into disease pathways and lead to the discovery of new therapeutic targets.
The synthesis of< strong> enantiomerically pure compounds is another area where this compound is particularly useful. Chiral resolution techniques can be employed to separate mixtures of stereoisomers, allowing researchers to isolate the desired enantiomer with high purity. This is critical for pharmaceutical applications where different enantiomers may have vastly different biological activities.
The versatility of (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid extends beyond its use as an intermediate in drug synthesis. It can also serve as a precursor for< strong> functional materials, such as polymers and coatings with specific biochemical properties. These materials have potential applications in biomedicine, including drug delivery systems and tissue engineering scaffolds.
In conclusion, (S)-2-amino-3-(1-benzyl-1H-imidazol-4-yl)propanoic acid (CAS No. 16832-24-9) is a multifaceted compound with significant potential in pharmaceutical chemistry and biochemistry. Its unique structural features make it an excellent candidate for synthesizing novel therapeutic agents, particularly protease inhibitors. Additionally, its applications in biochemical research and material science highlight its versatility as a chemical building block. As research continues to uncover new applications for this compound, its importance is likely to grow further.
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